O-(3-ethoxyphenyl)hydroxylamine O-(3-ethoxyphenyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18357377
InChI: InChI=1S/C8H11NO2/c1-2-10-7-4-3-5-8(6-7)11-9/h3-6H,2,9H2,1H3
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

O-(3-ethoxyphenyl)hydroxylamine

CAS No.:

Cat. No.: VC18357377

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

O-(3-ethoxyphenyl)hydroxylamine -

Specification

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name O-(3-ethoxyphenyl)hydroxylamine
Standard InChI InChI=1S/C8H11NO2/c1-2-10-7-4-3-5-8(6-7)11-9/h3-6H,2,9H2,1H3
Standard InChI Key FOPGWTVUQINBRR-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=CC=C1)ON

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the meta position and a hydroxylamine moiety at the oxygen atom. X-ray crystallography of analogous structures, such as O-(3-methoxyphenyl)hydroxylamine, reveals planar aromatic systems with bond lengths indicative of resonance stabilization . Key physicochemical properties include:

PropertyValueSource
Molecular formulaC₈H₁₁NO₂
Molecular weight153.18 g/mol
Boiling pointNot reported-
StabilitySensitive to light and moisture

Spectroscopic Data

  • ¹H NMR: For O-(3-methoxyphenyl)hydroxylamine (a structural analog), signals at δ 3.82 ppm (s, 3H, OCH₃) and δ 6.6–7.2 ppm (aromatic protons) are observed .

  • IR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O), and 1600 cm⁻¹ (C=C aromatic) .

Synthesis Methods

Mitsunobu Reaction

A common route involves Mitsunobu conditions, where 3-ethoxyphenol reacts with N-hydroxyphthalimide (NHPI) in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). Subsequent hydrazine treatment cleaves the phthalimide group to yield the hydroxylamine .

Procedure:

  • Dissolve 3-ethoxyphenol (1 mmol) and NHPI (1.1 mmol) in THF.

  • Add PPh₃ (1.1 mmol) and DIAD (1.1 mmol) at 0°C.

  • Stir at room temperature for 3 hours.

  • Treat with hydrazine monohydrate to isolate the HCl salt .

Alkylation of (Boc)₂NOH

An alternative method employs N,N-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) with 3-ethoxybenzyl bromide. The reaction proceeds in DMF at 50°C, followed by HCl-mediated deprotection .

Advantages: Avoids hazardous hydrazine and achieves yields >80% .

Reactivity and Applications

Organic Synthesis

O-(3-Ethoxyphenyl)hydroxylamine serves as a precursor for:

  • Oximes: Condensation with aldehydes/ketones forms oximes, useful in coordination chemistry .

  • Aza-Hock Rearrangement: Participates in C–C amination reactions to synthesize substituted anilines .

Pharmaceutical Intermediates

The compound is a building block for antitumor agents and enzyme inhibitors. For example, hydroxylamine derivatives inhibit indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy .

Biological Activity and Metabolism

Cytochrome P450 Metabolism

Studies on N-(2-methoxyphenyl)hydroxylamine (a structural analog) reveal metabolism by CYP3A4 and CYP2E1, generating genotoxic nitrenium ions that form DNA adducts . Similar pathways may apply to O-(3-ethoxyphenyl)hydroxylamine, warranting caution in therapeutic applications .

Enzyme Inhibition

Hydroxylamines inhibit heme-containing enzymes (e.g., IDO1) by mimicking peroxo intermediates, as demonstrated by sub-micromolar IC₅₀ values in biochemical assays .

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